N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide
Description
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide is a benzothiazole-acetamide hybrid compound characterized by a central acetamide scaffold linked to a benzo[d]thiazole moiety at the N-position and a phenylthio group at the C2 position. This structural configuration enables diverse biological interactions, particularly with enzymes and receptors involved in cancer and neurological disorders. The benzo[d]thiazole core is known for its electron-deficient aromatic system, facilitating π-π stacking and hydrogen bonding with biological targets, while the phenylthio group enhances lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEUQQBMTVXABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable halide derivative of the benzo[d]thiazole.
Formation of the Acetamide Moiety: The final step involves the reaction of the benzo[d]thiazol-2-ylphenyl derivative with phenylthioacetic acid under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₈H₁₈N₂OS
Molecular Weight : 318.42 g/mol
CAS Number : 896017-94-0
The compound features a benzo[d]thiazole ring, a phenyl group, and a thioacetamide moiety. Its unique structure contributes to its diverse applications in scientific research.
Chemistry
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties.
Biology
In biological research, this compound is investigated for its potential as a probe or ligand in biochemical assays. It has shown promise in:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation pathways.
- Cell Signaling Modulation : It may influence signaling pathways such as AKT and ERK, which are important for cell survival and proliferation.
- Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent.
Medicine
The compound has been explored for its pharmacological properties , including:
- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Its role as a COX-2 inhibitor highlights its therapeutic potential in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating higher potency.
Case Study 2: Anti-inflammatory Properties
Research conducted by the International Journal of Inflammation demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis. This suggests potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzothiazole-Acetamide Derivatives
Key Findings :
- Anticancer Activity: Nitro-substituted derivatives (e.g., 6d) exhibit superior VEGFR-2 inhibition compared to non-nitrated analogs, attributed to enhanced electron-withdrawing effects stabilizing enzyme interactions .
- Neuroenzyme Inhibition: Isoquinoline-containing analogs (4a-4p) show selective MAO-B and BChE inhibition, critical for Parkinson’s and Alzheimer’s therapy, due to their extended hydrophobic surfaces .
- Antimicrobial Activity : Triazole-thioether derivatives (5a–m) display broad-spectrum activity, with MIC values <10 µg/mL against Gram-negative bacteria, likely due to improved cellular uptake from alkoxy groups .
Pharmacokinetic and Toxicity Profiles
Table 3: Predicted ADMET Properties
| Compound | logP | H-bond Acceptors | H-bond Donors | BBB Permeability | CYP2D6 Inhibition Risk |
|---|---|---|---|---|---|
| Parent compound | 3.8 | 5 | 2 | Moderate | Low |
| Compound 6d | 4.2 | 7 | 3 | Low | Moderate |
| Compound 4a | 3.5 | 4 | 1 | High | Low |
Insights :
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of thiazole derivatives, characterized by a benzo[d]thiazole ring, a phenyl group, and a phenylthioacetamide moiety. The synthesis typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Coupling Reactions : The introduction of the phenyl group can be accomplished via Suzuki or Heck coupling reactions.
- Thioacetamide Moiety Addition : The final product is obtained through various substitution reactions involving thiols and acetamides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. Specific investigations revealed that certain derivatives effectively directed tumor cells towards apoptotic pathways, which is crucial for anticancer efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 5.12 | Apoptosis induction |
| 6g | C6 | 4.85 | Caspase activation |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to growth factors.
- DNA/RNA Interaction : Some studies suggest that it may bind to DNA or RNA, disrupting replication processes.
Case Studies
- Study on Anticancer Effects : A study published in PubMed evaluated the anticancer effects of thiazole derivatives on A549 and C6 cell lines using MTT assays and caspase activation assays. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
